molecular formula C22H24O3SSi B13890153 4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid

4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid

Cat. No.: B13890153
M. Wt: 396.6 g/mol
InChI Key: HXFLRAPUPQKXBO-UHFFFAOYSA-N
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Description

4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group

Preparation Methods

The synthesis of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include mild bases, oxidizing agents, and specific catalysts to ensure selectivity and efficiency.

Scientific Research Applications

4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of organic electronic materials.

    Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial agents.

    Medicine: Research into thiophene derivatives has shown potential in drug development, particularly for their anti-inflammatory and anticancer properties.

    Industry: The compound’s stability and reactivity make it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butyl(diphenyl)silyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The thiophene ring’s electron-rich nature makes it reactive towards electrophiles, facilitating substitution and addition reactions .

Comparison with Similar Compounds

Similar compounds to 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid include:

The uniqueness of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid lies in its combination of a stable silyl protecting group and a functionalized thiophene ring, providing a versatile platform for further chemical modifications.

Properties

Molecular Formula

C22H24O3SSi

Molecular Weight

396.6 g/mol

IUPAC Name

4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C22H24O3SSi/c1-22(2,3)27(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-15-17-14-20(21(23)24)26-16-17/h4-14,16H,15H2,1-3H3,(H,23,24)

InChI Key

HXFLRAPUPQKXBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CSC(=C3)C(=O)O

Origin of Product

United States

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